methyl 4-{[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate
Description
methyl 4-{[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Properties
IUPAC Name |
methyl 4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-20-15-13(23-2)5-4-6-14(15)25-18(20)19-16(21)11-7-9-12(10-8-11)17(22)24-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVMWXGXQBTEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves a multi-step process. One common method includes the condensation of 4-methoxy-3-methylbenzothiazole with methyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
methyl 4-{[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
methyl 4-{[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
- 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
- 4-methoxy-2-methyl-1-nitrobenzene
Uniqueness
methyl 4-{[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate stands out due to its unique benzothiazole structure, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound in various fields of research and industry .
Biological Activity
Methyl 4-{[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key features include:
- A benzothiazole moiety that is known for various biological activities.
- A methoxy group that may enhance lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound has a moderate to strong inhibitory effect on both bacterial and fungal pathogens, suggesting its potential as a therapeutic agent in treating infections.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound.
Table 2: Cytotoxicity Results in Human Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| Vero (normal kidney) | >100 |
The IC50 values indicate that while the compound shows significant cytotoxic effects on cancer cell lines, it exhibits low toxicity towards normal cells, which is a desirable characteristic for anticancer agents.
The mechanism of action of this compound appears to involve the disruption of microbial cell membranes and interference with nucleic acid synthesis. Studies suggest that the benzothiazole moiety may play a crucial role in these activities by interacting with DNA or RNA polymerases in pathogens.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on a series of benzothiazole derivatives, including this compound, demonstrated enhanced antibacterial activity compared to traditional antibiotics against resistant strains of bacteria .
- Cancer Treatment Potential : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in apoptosis and cell cycle arrest at the G1 phase. This was attributed to the compound's ability to induce oxidative stress within cancer cells .
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 4-{[(2E)-...]benzoate?
The synthesis of this compound likely involves multi-step organic reactions. A general approach includes:
- Condensation reactions : Reacting a benzothiazole derivative with a carbamoyl benzoate precursor under reflux conditions in ethanol with glacial acetic acid as a catalyst .
- Purification : Use column chromatography or recrystallization to isolate the product. Solvent selection (e.g., ethanol, dichloromethane) impacts yield and purity .
- Validation : Confirm structural integrity via melting point analysis, IR (to identify carbonyl and benzothiazole bands), and NMR (to verify substituent positions) .
Q. What safety protocols are critical for handling this compound?
Based on structurally similar compounds:
- Storage : Keep in a tightly sealed container in a cool, well-ventilated area away from heat and light to prevent degradation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Spill management : Avoid water jets; use absorbent materials (e.g., vermiculite) and dispose of waste as hazardous chemical residue .
Q. Which spectroscopic and analytical techniques are essential for characterization?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the E-configuration of the benzothiazolylidene group and substituent positions .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Use SHELX software for structure refinement, especially to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can discrepancies in crystallographic data be resolved?
- Refinement strategies : Employ SHELXL for small-molecule refinement, leveraging high-resolution data to adjust thermal parameters and occupancy rates .
- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s formalism) to identify patterns in crystal packing, which may explain deviations in bond angles or torsional strains .
- Validation tools : Cross-check with the Cambridge Structural Database (CSD) to compare bond lengths and angles with analogous benzothiazole derivatives .
Q. What experimental strategies optimize synthesis yield and purity?
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates while avoiding side reactions .
- Catalyst optimization : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to improve carbamoyl coupling efficiency .
- In-line monitoring : Use HPLC or TLC to track reaction progress and identify intermediates that may require quenching .
Q. How can computational modeling predict biological activity or reactivity?
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the benzothiazolylidene moiety’s electron-deficient regions for binding affinity predictions .
- QSAR studies : Correlate substituent effects (e.g., methoxy group position) with bioactivity using regression models .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic reactions .
Q. What approaches analyze hydrogen bonding in its crystal structure?
- Graph set notation : Classify hydrogen bonds as D (donor), A (acceptor), and S (syntons) to map intermolecular interactions. For example, a C(6) motif may indicate helical packing .
- SHELXD/E : Use these programs for phase determination in twinned crystals, which are common in planar heterocycles like benzothiazoles .
Q. How should ecological impact studies be designed given limited toxicity data?
- Fate and transport studies : Follow protocols from Project INCHEMBIOL to assess biodegradation pathways and soil mobility .
- Acute toxicity assays : Use Daphnia magna or Vibrio fischeri models to estimate EC₅₀ values, prioritizing inhalation and dermal exposure routes due to structural alerts (Category 4 toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
